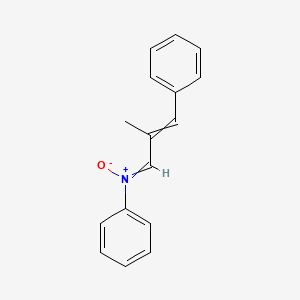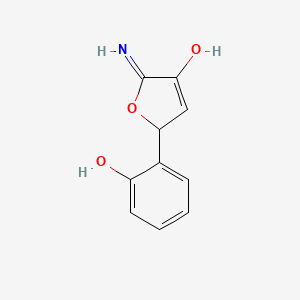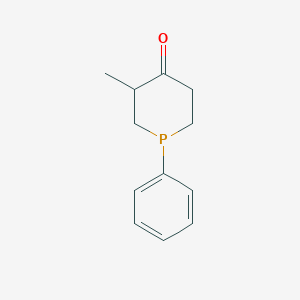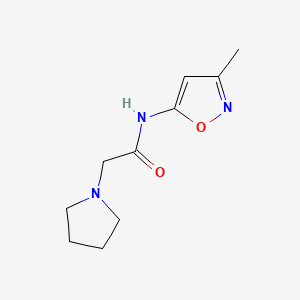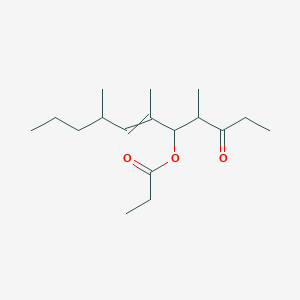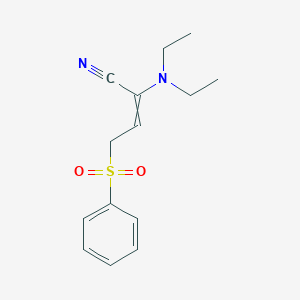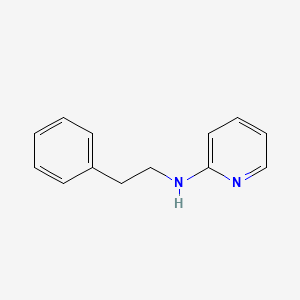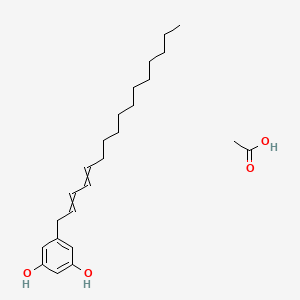
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a hexadeca-2,4-dienyl group and two hydroxyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with a hexadeca-2,4-dienyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the hexadeca-2,4-dienyl group can be reduced to single bonds using hydrogenation with palladium on carbon as a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Saturated hydrocarbons.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The double bonds in the hexadeca-2,4-dienyl group may also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Catechol: Similar structure with two hydroxyl groups on a benzene ring but lacks the hexadeca-2,4-dienyl group.
Resorcinol: Another benzene derivative with hydroxyl groups at the 1 and 3 positions but without the hexadeca-2,4-dienyl group.
Hydroquinone: Contains hydroxyl groups at the 1 and 4 positions on the benzene ring.
Uniqueness
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol is unique due to the presence of the long hexadeca-2,4-dienyl chain, which imparts distinct chemical and physical properties compared to other benzene derivatives
Propiedades
Número CAS |
93094-21-4 |
|---|---|
Fórmula molecular |
C24H38O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol |
InChI |
InChI=1S/C22H34O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20;1-2(3)4/h12-15,17-19,23-24H,2-11,16H2,1H3;1H3,(H,3,4) |
Clave InChI |
FTLBOCVNEWTTHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC=CCC1=CC(=CC(=C1)O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


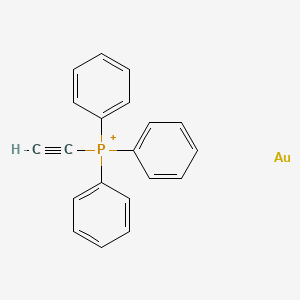
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
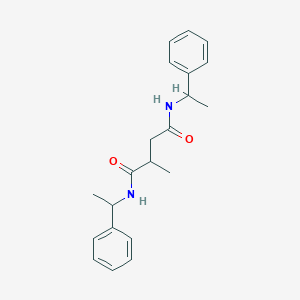
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)


